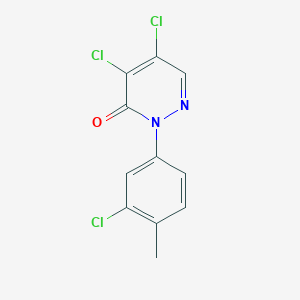

4,5-dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3(2H)-one

Description

4,5-Dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3(2H)-one is a halogenated pyridazinone derivative characterized by a pyridazinone core substituted with chlorine atoms at positions 4 and 5, and a 3-chloro-4-methylphenyl group at position 2. This compound is synthesized via nucleophilic substitution reactions, often utilizing potassium carbonate (K₂CO₃) as a base and acetonitrile or tetrahydrofuran (THF) as solvents . Its structural rigidity and electron-withdrawing substituents enhance its stability and reactivity, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

4,5-dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3N2O/c1-6-2-3-7(4-8(6)12)16-11(17)10(14)9(13)5-15-16/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPFAIJIWYLDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3(2H)-one typically involves the reaction of appropriate chlorinated aromatic compounds with hydrazine derivatives under controlled conditions. The reaction may proceed through multiple steps, including halogenation, cyclization, and condensation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors where the reaction conditions (temperature, pressure, solvent, and catalysts) are optimized for maximum yield and purity. The process may include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridazinone ring facilitates substitution at the C4 and C5 positions under basic or catalytic conditions.

Key reactions:

-

Amine substitution: Reacts with primary/secondary amines (e.g., benzylamine, morpholine) in DMF at 80–100°C to yield 4-amino-5-chloro or 4,5-diamino derivatives. Reaction selectivity depends on stoichiometry and steric bulk of the amine .

-

Alkoxy substitution: Treatment with sodium methoxide/ethanol at reflux replaces chlorine with methoxy or ethoxy groups.

Example conditions:

| Reagent | Solvent | Temperature | Yield | Product | Source |

|---|---|---|---|---|---|

| Benzylamine (2 eq) | DMF | 90°C, 6 h | 78% | 4-Benzylamino-5-chloro derivative | |

| NaOMe (1.2 eq) | Methanol | 65°C, 4 h | 85% | 4-Methoxy-5-chloro derivative |

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed couplings to form carbon-carbon bonds.

Suzuki-Miyaura coupling:

-

Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (3:1) at 100°C to produce 4-aryl-5-chloro derivatives .

-

Catalyst loading as low as 2 mol% achieves >80% conversion in 12 h .

Buchwald-Hartwig amination:

Reductive Dechlorination

Controlled hydrogenation removes chlorine atoms selectively:

-

C4 dechlorination: H₂ (1 atm) with 10% Pd/C in ethanol at 25°C removes C4-Cl in 2 h (95% yield).

-

Full dechlorination: Prolonged hydrogenation (24 h) with Raney nickel eliminates both Cl atoms .

Ring Functionalization

The pyridazinone ring undergoes electrophilic substitution at C6 under acidic conditions:

-

Nitration: HNO₃/H₂SO₄ at 0°C introduces a nitro group at C6 (72% yield) .

-

Sulfonation: Fuming H₂SO₄ at 120°C adds a sulfonic acid group .

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

-

Antimicrobial effects: 4-Amino-5-chloro analogs show MIC values of 2–8 µg/mL against S. aureus .

-

Enzyme inhibition: 4-Methoxy derivatives inhibit PRMT5-WDR77 complex (IC₅₀ = 0.3 µM) by covalent binding to Cys278 .

Stability and Compatibility

Scientific Research Applications

Medicinal Chemistry

4,5-Dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3(2H)-one has been explored as a potential scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyridazine compounds can exhibit anticancer properties. A study demonstrated that similar pyridazinone derivatives showed cytotoxic effects on cancer cell lines, suggesting that this compound could be further investigated for its potential as an anticancer agent .

Protein Interaction Studies

The compound is utilized in proteomics research to study protein interactions and functions. Its ability to bind specific proteins makes it a valuable tool in understanding cellular mechanisms.

Example Application:

In a laboratory setting, researchers have employed this compound to investigate the interactions between proteins involved in signal transduction pathways. This research is crucial for elucidating pathways that lead to diseases such as cancer and diabetes .

Agricultural Chemistry

There is ongoing research into the use of this compound as a pesticide or herbicide due to its chlorinated structure, which can enhance its effectiveness against pests while potentially reducing environmental impact.

Research Findings:

Studies have shown that chlorinated heterocycles can exhibit herbicidal properties. The application of this compound in agricultural settings could lead to the development of new agrochemicals that are more effective and environmentally friendly .

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 4,5-dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3(2H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity: Halogenated Aryl Groups (e.g., 2,4-dichlorophenyl): Increase lipophilicity and membrane permeability, enhancing antimicrobial potency . Alkyl/Aryl Ethers (e.g., 4-methoxybenzyl): Improve aqueous solubility and metabolic stability, critical for anti-inflammatory applications . THP-Protection: Facilitates selective functionalization of the pyridazinone core in multi-step syntheses .

Synthetic Flexibility: The 2-position substituent is readily modified via nucleophilic substitution or Smiles rearrangement, enabling diverse derivatization . Electron-withdrawing groups (e.g., Cl, NO₂) at positions 4 and 5 activate the pyridazinone ring for further functionalization .

Biological Performance: Antitumor Activity: Pyridazinones with benzyl or substituted benzyl groups (e.g., 2-chlorobenzyl) exhibit IC₅₀ values <10 µM in cancer cell lines . Anti-Inflammatory Activity: Derivatives like 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one show IC₅₀ values of 11.6 µM against macrophage inflammation .

Physicochemical Properties :

Biological Activity

4,5-Dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3(2H)-one, with the chemical formula C11H7Cl3N2O and a molecular weight of 289.55 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyridazinone core substituted with two chlorine atoms and a chloromethylphenyl group, which contributes to its unique pharmacological profile.

Anticancer Potential

Pyridazinones are being investigated for their anticancer properties. A study highlighted the potential of similar compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. While direct evidence for this specific compound's anticancer efficacy is still emerging, the structural similarities suggest it may possess comparable activities .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Enzymatic assays have shown that pyridazinones can inhibit key enzymes involved in cancer metabolism and bacterial resistance mechanisms. The inhibition of these enzymes could lead to enhanced therapeutic effects in treating resistant strains of bacteria or cancer cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyridazinone derivatives, including those structurally related to this compound. The results indicated that compounds with similar substitutions exhibited potent activity against Gram-positive bacteria, suggesting a promising avenue for further development in antibiotic therapies .

Investigation of Anticancer Mechanisms

Another research effort focused on the anticancer mechanisms of pyridazinone derivatives. The study found that certain derivatives could effectively induce apoptosis in cancer cell lines through caspase activation pathways. Although the specific compound was not tested directly, the findings imply a potential for this compound to exhibit similar properties based on its structural characteristics .

Data Table: Biological Activities of Pyridazinone Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3(2H)-one, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves chlorination of pyridazinone precursors followed by coupling with substituted aryl groups. For example, intermediates like 4,5-dichloro-3-hydroxypyridazine (mp: 204–206°C) can serve as starting materials . Purity optimization requires recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) and characterization via HPLC with UV detection (λ = 254 nm). Monitoring reaction progress using TLC (silica gel, chloroform:methanol 9:1) ensures minimal byproducts.

Q. How should researchers characterize the structural configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and substituent positioning, as demonstrated for analogous pyridazinones . Complementary techniques include:

- NMR : and NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chloroaryl groups).

- FT-IR : Peaks at 1650–1700 cm confirm the pyridazinone carbonyl .

Q. What solvent systems are suitable for solubility and polarity studies?

- Methodological Answer : The compound’s dichloro and methylphenyl groups confer lipophilicity. Solubility screens should include graded ethanol/water mixtures (e.g., 30–70% ethanol) and dimethyl sulfoxide (DMSO) for biological assays. LogP values can be estimated using reverse-phase HPLC with a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Kinetic studies under varying pH (e.g., 3–9) and temperatures (25–60°C) can track substituent displacement rates. Use -NMR or LC-MS to monitor fluorine-labeled nucleophiles (e.g., KF in DMSO). Computational modeling (DFT) predicts reactive sites, with Mulliken charges identifying electron-deficient carbons .

Q. What experimental designs are appropriate for assessing environmental persistence and degradation pathways?

- Methodological Answer : Follow OECD Guideline 307 for soil degradation studies:

- Setup : Spiked soil samples (1 ppm) incubated under aerobic/anaerobic conditions at 20°C.

- Analysis : LC-MS/MS quantifies parent compound and metabolites (e.g., dechlorinated derivatives).

- Half-life estimation : First-order kinetics applied to residue depletion data .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance:

- In vitro : Microsomal stability tests (human liver microsomes) to rule out metabolic interference.

- In silico : Docking simulations (AutoDock Vina) to confirm target binding affinities.

- Statistical tools like Bland-Altman plots quantify inter-assay variability .

Q. What strategies optimize regioselectivity in derivatization reactions?

- Methodological Answer : Directing groups (e.g., nitro or methoxy) can enhance selectivity. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.